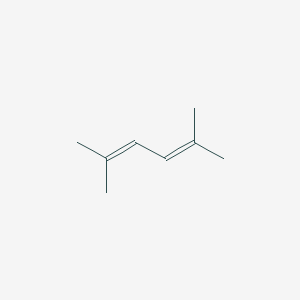

2,5-Dimethyl-2,4-hexadiene

Übersicht

Beschreibung

Radiosensitizer sind Verbindungen, die Krebszellen empfindlicher gegenüber Strahlentherapie machen und so die Wirksamkeit der Behandlung verbessern. Tropirine hat sich als vielversprechend erwiesen, um die Multidrug-Resistenz umzukehren, was es zu einem wertvollen Werkzeug in der Onkologie macht .

Wissenschaftliche Forschungsanwendungen

Tropirine wird hauptsächlich in der Krebsforschung als Radiosensitizer eingesetzt . Es hat sich gezeigt, dass es die Multidrug-Resistenz umkehrt, was es zu einem wertvollen Werkzeug bei der Behandlung verschiedener Krebsarten macht . Darüber hinaus macht die Fähigkeit von Tropirine, die Wirksamkeit der Strahlentherapie zu verbessern, es zu einem vielversprechenden Kandidaten für weitere Forschung in der Onkologie. Über die Krebsforschung hinaus machen die einzigartigen chemischen Eigenschaften von Tropirine es zu einem interessanten Objekt in den Bereichen Chemie und Pharmakologie .

Wirkmechanismus

Tropirine wirkt als Radiosensitizer, indem es die Empfindlichkeit von Krebszellen gegenüber Strahlentherapie erhöht . Die genauen molekularen Ziele und Pfade, die an diesem Prozess beteiligt sind, werden noch untersucht. Es wird angenommen, dass Tropirine die DNA-Reparaturmechanismen in Krebszellen stört, wodurch sie anfälliger für strahleninduzierte Schäden werden .

Wirkmechanismus

Target of Action

2,5-Dimethyl-2,4-hexadiene is an electron-rich alkene . It primarily targets other alkenes for cross-metathesis reactions . The symmetric and polymethylated dienic structure of this compound makes it prone to engage in these reactions .

Mode of Action

The compound interacts with its targets through cross-metathesis reactions . This process involves the exchange of groups around the double bonds of alkenes . For instance, it can react with 1-dodecene in dichloromethane solvent to produce a prenylated compound .

Biochemical Pathways

The cross-metathesis reactions of this compound can lead to the synthesis of tri- and tetra-substituted alkenes . These reactions can be catalyzed by various catalysts, including the conventional 2nd generation Grubbs catalyst and other Grela-type catalysts .

Pharmacokinetics

Its liquid and low volatile nature suggests that it could have good bioavailability .

Result of Action

The cross-metathesis reactions of this compound result in the synthesis of tri- and tetra-substituted alkenes . These reactions can also enable the valorization of real samples of recycled rubber .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its reactivity can be optimized under mild reaction conditions . Moreover, the presence of molecular oxygen or 1,2,4,5-tetracyanobenzene can strongly inhibit its photoreaction .

Vorbereitungsmethoden

Die Synthese von Tropirine umfasst mehrere Schritte, beginnend mit der Herstellung des Tropanringsystems. Eine gängige Methode ist die intramolekulare „Doppel-Mannich-Reaktion“, bei der Succinaldehyd, Methylamin und Acetondicarbonsäure als Reaktanten verwendet werden . Diese Reaktion ist biomimetisch, d. h. sie ahmt natürliche biosynthetische Prozesse nach. Die Ausbeute dieser Synthese kann mit nachfolgenden Verbesserungen 90 % übersteigen .

Analyse Chemischer Reaktionen

Tropirine durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation von Tropirine zur Bildung von Tropinon führen, einem wichtigen Zwischenprodukt bei der Synthese anderer Tropanalkaloide .

Vergleich Mit ähnlichen Verbindungen

Tropirine ist strukturell ähnlich anderen Tropanalkaloiden, wie Atropin und Scopolamin . Seine einzigartige Fähigkeit, als Radiosensitizer zu wirken, unterscheidet es von diesen Verbindungen. Während Atropin und Scopolamin hauptsächlich wegen ihrer anticholinergen Eigenschaften verwendet werden, unterstreicht die Rolle von Tropirine in der Krebsforschung seine Besonderheit . Andere ähnliche Verbindungen sind Kokain und Calystegine, die das Tropanringsystem teilen, sich aber in ihren biologischen und pharmakologischen Eigenschaften deutlich unterscheiden .

Biologische Aktivität

2,5-Dimethyl-2,4-hexadiene (DMH) is a branched unsaturated hydrocarbon with significant applications in various fields, particularly in agriculture and pharmaceuticals. The compound is recognized for its role as an intermediate in the synthesis of insecticides and other agrochemicals, as well as its potential use as a biomarker in medical diagnostics.

- Molecular Formula : C₈H₁₄

- Boiling Point : 132-134 °C

- Melting Point : 11-14 °C

- Density : 0.773 g/mL at 25 °C

- Refractive Index : 1.476

These properties make DMH suitable for various chemical reactions, particularly in the synthesis of complex organic molecules.

Insecticidal Properties

DMH has been identified as a key intermediate in the production of several insecticides. Its electron-rich structure enhances its efficacy in pest control formulations. The compound's stability under environmental conditions contributes to its effectiveness as an active ingredient in agricultural chemicals, helping to mitigate crop losses due to pests .

Potential Medical Applications

Recent studies highlight DMH's potential as a biomarker for early lung cancer detection. Research indicates that it can be detected in breath analysis, providing a non-invasive method for cancer screening. This application aligns with the growing interest in using volatile organic compounds (VOCs) as diagnostic tools in oncology .

Case Study 1: Insecticide Development

A study focused on the synthesis of DMH-derived insecticides demonstrated that formulations containing DMH exhibited higher efficacy against common agricultural pests compared to traditional insecticides. The research emphasized the need for sustainable pest management solutions, highlighting DMH's role in developing environmentally friendly insecticides .

Case Study 2: Lung Cancer Biomarker

In another investigation, researchers explored the use of DMH as a breath biomarker for lung cancer. The study involved analyzing breath samples from patients diagnosed with lung cancer and healthy controls. Results indicated that elevated levels of DMH were significantly associated with lung cancer presence, suggesting its potential utility in early diagnosis and monitoring .

Research Findings

Eigenschaften

IUPAC Name |

2,5-dimethylhexa-2,4-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-7(2)5-6-8(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPCYXCBXGQBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022116 | |

| Record name | 2,5-Dimethyl-2,4-hexadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; mp = 12-14 deg C; [Alfa Aesar MSDS] | |

| Record name | 2,5-Dimethyl-2,4-hexadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10400 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

17.6 [mmHg] | |

| Record name | 2,5-Dimethyl-2,4-hexadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10400 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

764-13-6 | |

| Record name | 2,5-Dimethyl-2,4-hexadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biisocrotyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biisocrotyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Hexadiene, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dimethyl-2,4-hexadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylhexa-2,4-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIISOCROTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE5YRI32X6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.